Geodon
Overview
Description
Geodon, also known as ziprasidone, is an atypical antipsychotic medication . It is used to treat symptoms of psychotic disorders such as schizophrenia, mania, or bipolar disorder . It is available in oral and injectable forms .
Synthesis Analysis
The synthesis of Geodon involves complex pharmaceutical processes. Some studies have focused on improving the bioavailability of Geodon in the fasted state . For instance, one study developed new formulations of Geodon with a reduced food effect achieved by increasing exposure in the fasted state . Another study prepared a ziprasidone–phospholipid complex from a sustained-release pellet formulation to enhance the oral bioavailability and overcome the food effect of ziprasidone .
Molecular Structure Analysis
Geodon has a unique molecular structure. Its IUPAC name is 5-{2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one . The molecular formula is C21H21ClN4OS and the molar mass is 412.94 g/mol .
Scientific Research Applications
Unique Pharmacological Profile
Ziprasidone, known commercially as Geodon®, has a distinctive pharmacological profile, making it a novel atypical antipsychotic medication. It's primarily indicated for schizophrenia treatment but also sees off-label uses. This medication's pharmacodynamic parameters, receptor-binding profile, and clinical outcomes have been studied extensively (Ballas, Yang, O'reardon, Ballas, & Baldassano, 2004). Its novel therapeutic applications, including potential drug–drug interactions and established clinical indications, have been a focal point of research.
Solubilization Technologies for Enhanced Absorption
Research has explored various solubilized formulations of ziprasidone to improve absorption in patients, especially in a fasted state. This includes studying amorphous inclusion complexes, nanosuspensions, and jet-milled coated crystals. These formulations aim to reduce the food effect associated with ziprasidone, thus improving its efficacy (Thombre, Shah, Sagawa, & Caldwell, 2012).
Metabolic Pathways and Pharmacokinetics
The metabolism of ziprasidone has been extensively studied. It is metabolized primarily by CYP3A4 and also involves aldehyde oxidase in its reductive pathway. Understanding these metabolic processes is crucial for determining potential drug interactions and predicting pharmacokinetic behaviors (Miao, Kamel, & Prakash, 2005).
Applications in Treating Delirium in ICU Patients
In the context of intensive care, ziprasidone has been evaluated for its efficacy in reducing the duration of delirium in critically ill patients. However, studies have shown that it does not significantly reduce delirium duration compared to other treatments like haloperidol (Kulkarni, 2019).
Safety And Hazards
Geodon has several safety considerations and potential hazards. It is not approved for the treatment of patients with dementia-related psychosis due to an increased risk of death . It may cause changes to your heart rhythm, and should not be taken if you have certain kinds of heart conditions . Other potential side effects include severe muscle pains, muscle spasms, fevers, sweating, confusion, skin rash with fever or swollen glands, and prolonged diarrhea or loose stools .
properties
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one;methanesulfonic acid;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS.CH4O3S.3H2O/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21;1-5(2,3)4;;;/h1-4,11,13H,5-10,12H2,(H,23,27);1H3,(H,2,3,4);3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQZEFFFIUHSJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN4O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ziprasidone mesylate trihydrate | |
CAS RN |
199191-69-0 | |
Record name | Ziprasidone mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199191690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZIPRASIDONE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X6SAX83JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.